![molecular formula C21H25N3O6S B3468441 N-(4-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3468441.png)
N-(4-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
Übersicht
Beschreibung
N-(4-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, commonly known as DAS-181, is a small molecule antiviral drug that has shown potential in treating various respiratory viral infections. It is a novel drug that targets the sialic acid receptors on the surface of host cells, which are essential for viral entry and spread.
Wirkmechanismus
DAS-181 works by cleaving the sialic acid receptors on the surface of host cells, which are essential for viral attachment and entry. This prevents the virus from infecting the host cells, thereby stopping the viral replication and spread. Unlike other antiviral drugs, which target the viral proteins, DAS-181 targets the host cell receptors, making it less prone to drug resistance.
Biochemical and Physiological Effects:
DAS-181 has been shown to be well-tolerated and safe in preclinical and clinical studies. It has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly specific to the sialic acid receptors on host cells, with minimal off-target effects. However, further studies are needed to fully understand the biochemical and physiological effects of DAS-181.
Vorteile Und Einschränkungen Für Laborexperimente
DAS-181 has several advantages for lab experiments, including its high potency, broad-spectrum activity, and low potential for drug resistance. It is also relatively easy to synthesize and can be produced in large quantities. However, DAS-181 has some limitations, such as its high cost of production and the need for further studies to determine its optimal dosing and administration.
Zukünftige Richtungen
There are several future directions for the research and development of DAS-181. One area of focus is the optimization of the dosing and administration of the drug, to maximize its antiviral activity and minimize any potential side effects. Another area of interest is the development of combination therapies, using DAS-181 in combination with other antiviral drugs, to enhance its efficacy against viral infections. Additionally, further studies are needed to explore the potential of DAS-181 in treating other viral infections, such as coronaviruses and adenoviruses.
Wissenschaftliche Forschungsanwendungen
DAS-181 has been extensively studied for its antiviral activity against various respiratory viruses, including influenza, parainfluenza, and respiratory syncytial virus (RSV). In preclinical studies, DAS-181 has shown potent antiviral activity against these viruses, both in vitro and in vivo. It has also been shown to be effective against drug-resistant strains of influenza and RSV, making it a promising candidate for the treatment of these infections.
Eigenschaften
IUPAC Name |
N-[4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-15(25)22-16-7-9-17(10-8-16)31(27,28)24-13-11-23(12-14-24)21(26)18-5-4-6-19(29-2)20(18)30-3/h4-10H,11-14H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEKSEZWDJWAMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.